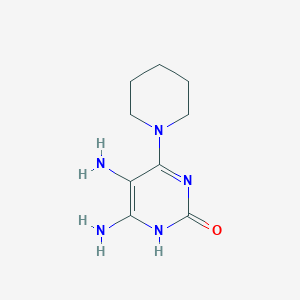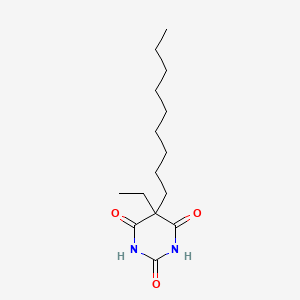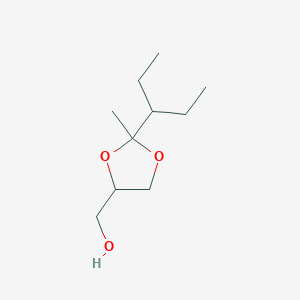
2-Methyl-2-s-pentyl-1,3-dioxolane-4-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2-s-pentyl-1,3-dioxolane-4-methanol is an organic compound with the molecular formula C9H18O2. It belongs to the class of dioxolanes, which are heterocyclic acetals. This compound is known for its unique structure, which includes a dioxolane ring fused with a methanol group. It is used in various scientific and industrial applications due to its chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
2-Methyl-2-s-pentyl-1,3-dioxolane-4-methanol can be synthesized through the acetalization of aldehydes or ketalization of ketones with ethylene glycol . The reaction typically involves the use of an acid catalyst to facilitate the formation of the dioxolane ring. The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale acetalization or ketalization processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the final product.
化学反応の分析
Types of Reactions
2-Methyl-2-s-pentyl-1,3-dioxolane-4-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methanol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like acids or bases to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions include various alcohols, aldehydes, ketones, and substituted dioxolanes, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-Methyl-2-s-pentyl-1,3-dioxolane-4-methanol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals due to its stability and reactivity.
作用機序
The mechanism of action of 2-Methyl-2-s-pentyl-1,3-dioxolane-4-methanol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form stable complexes with metal ions and participate in catalytic cycles. The dioxolane ring provides a unique structural framework that influences its reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
1,3-Dioxolane: A simpler dioxolane compound without the methanol group.
2,2-Dimethyl-1,3-dioxolane-4-methanol: A similar compound with different substituents on the dioxolane ring.
4-Methyl-2-pentyl-1,3-dioxolane: Another related compound with a different alkyl group.
Uniqueness
2-Methyl-2-s-pentyl-1,3-dioxolane-4-methanol is unique due to its specific substituents and the presence of the methanol group, which imparts distinct chemical properties and reactivity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
特性
CAS番号 |
63979-52-2 |
|---|---|
分子式 |
C10H20O3 |
分子量 |
188.26 g/mol |
IUPAC名 |
(2-methyl-2-pentan-3-yl-1,3-dioxolan-4-yl)methanol |
InChI |
InChI=1S/C10H20O3/c1-4-8(5-2)10(3)12-7-9(6-11)13-10/h8-9,11H,4-7H2,1-3H3 |
InChIキー |
CHXCDXZCMNASDF-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)C1(OCC(O1)CO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


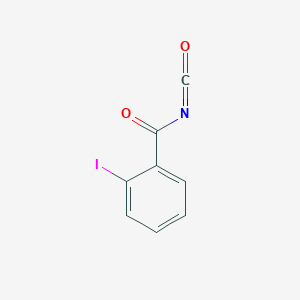
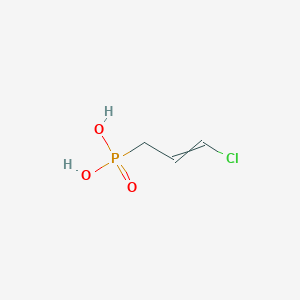
![{[(Benzylsulfanyl)(methanesulfonyl)methyl]sulfanyl}benzene](/img/structure/B14491958.png)

![3,8-Dimethylidene-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B14491975.png)
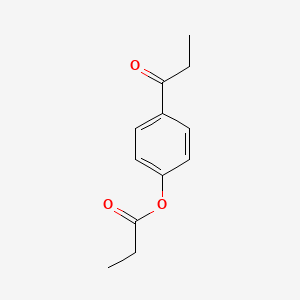


![Benzoic acid, 4-[(phenylthioxomethyl)amino]-, ethyl ester](/img/structure/B14491999.png)
